molecular formula C11H10BrNO2 B2629445 5-bromo-7-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-33-0

5-bromo-7-ethyl-1H-indole-2-carboxylic Acid

Cat. No.: B2629445
CAS No.: 383132-33-0
M. Wt: 268.11
InChI Key: FQEFSQKQROBLDB-UHFFFAOYSA-N
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Description

5-Bromo-7-ethyl-1H-indole-2-carboxylic acid is a substituted indole derivative with a bromine atom at position 5, an ethyl group at position 7, and a carboxylic acid moiety at position 2. Indole-2-carboxylic acid derivatives are widely utilized in medicinal chemistry and organic synthesis due to their structural versatility and biological relevance. This compound serves as a critical intermediate in the development of pharmacologically active molecules, particularly in kinase inhibitor and enzyme-targeting drug discovery . Its bromine and ethyl substituents modulate electronic and steric properties, influencing reactivity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name

5-bromo-7-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-6-3-8(12)4-7-5-9(11(14)15)13-10(6)7/h3-5,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEFSQKQROBLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid typically involves the bromination of an indole precursor followed by carboxylation. One common method involves the use of palladium-catalyzed reactions. For instance, a Schlenk reaction tube can be used to combine 69 mg of p-bromoaniline, 9 mg of palladium acetate, and 80 mg of molecular sieves. This mixture is then reacted with 93 mg of ethyl 2-oxoacetate, 96 mg of acetic acid, and 2 mL of dimethyl sulfoxide at 70°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-ethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organometallic Reagents: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of indole derivatives, including 5-bromo-7-ethyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV replication cycle, and compounds that can inhibit its activity are valuable for developing antiretroviral therapies.

Case Study: HIV-1 Integrase Inhibition

A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited the strand transfer activity of HIV-1 integrase. The binding conformation analysis revealed that the indole core and carboxyl group chelated Mg²⁺ ions within the active site of integrase, which is essential for its function. Optimizations led to compounds with IC₅₀ values as low as 0.13 μM, indicating strong inhibitory potential .

Cancer Therapeutics

Indole derivatives have been increasingly recognized for their anticancer properties. The structure of this compound allows for modifications that enhance its activity against various cancer cell lines.

Case Study: EGFR Inhibition

In a separate investigation, novel derivatives of 5-bromoindole-2-carboxylic acid were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. Molecular docking studies suggested that these compounds could effectively bind to EGFR, leading to reduced proliferation of cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Modifications at specific positions on the indole ring can significantly influence biological activity.

SAR Insights

Research has shown that introducing halogenated groups at certain positions on the indole scaffold enhances binding interactions with target proteins, improving inhibitory effects against integrase and other enzymes . For instance, modifications at the C3 position have been linked to increased hydrophobic interactions with viral DNA, further enhancing antiviral activity.

Pharmacological Properties

The pharmacological profile of indole derivatives includes various activities such as anti-inflammatory, antioxidant, and immunomodulatory effects. These properties make them suitable candidates for a wide range of therapeutic applications beyond antiviral and anticancer activities.

Broad Spectrum Activity

Studies have reported that indole derivatives exhibit immunomodulatory effects and can act as antioxidants, suggesting potential applications in treating inflammatory diseases and oxidative stress-related conditions . The ability to disrupt cellular processes in cancer cells also positions these compounds as promising candidates for further development in oncology.

Mechanism of Action

The mechanism of action of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Halogen substituents (Br, Cl, F) increase molecular weight proportionally to their atomic mass. The trifluoromethyl group in 5-bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid contributes significantly to its higher molecular weight (314.05 g/mol) .
  • Alkyl groups (ethyl, methyl) marginally increase molecular weight but enhance lipophilicity, as seen in the ethyl-substituted compound .

Electronic and Steric Influences :

  • Electron-withdrawing groups (Br, F, Cl, CF₃) at position 7 increase the acidity of the carboxylic acid moiety compared to electron-donating ethyl groups. This impacts solubility and reactivity in coupling reactions .
  • Steric hindrance from the ethyl group in the 7-position may reduce accessibility for nucleophilic attacks, unlike smaller substituents like fluorine .

Applications in Synthesis :

  • Fluoro and chloro derivatives are preferred in cross-coupling reactions due to their balanced reactivity and stability .
  • Ethyl-substituted analogs are leveraged in drug discovery for improved membrane permeability and target engagement .

Biological Activity

5-Bromo-7-ethyl-1H-indole-2-carboxylic acid (CAS No. 383132-33-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The structure of this compound features a bromine atom at the 5-position and an ethyl group at the 7-position of the indole ring, with a carboxylic acid functional group at the 2-position. The synthesis typically involves multi-step organic reactions, including bromination and carboxylation processes, which can be optimized for yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves inhibition of bacterial cystathionine γ-synthase (bCSE), which enhances bacterial sensitivity to antibiotics .

Antiviral Activity

Indole derivatives are being explored as potential inhibitors of viral integrases, particularly HIV-1 integrase. Research indicates that modifications on the indole core can enhance binding affinity to the integrase active site. For instance, related compounds have demonstrated IC50 values in the low micromolar range against integrase strand transfer activity . The presence of halogen substitutions on the indole ring appears to improve interaction with viral DNA.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.
  • Chelation : Similar indole derivatives have been shown to chelate metal ions within enzyme active sites, disrupting their function .
  • Cell Membrane Disruption : There is evidence suggesting that certain indoles can affect cell membrane integrity, leading to cell death in susceptible organisms.

Case Studies and Research Findings

Several studies illustrate the biological activities associated with indole derivatives:

StudyCompoundActivityIC50 Value
Zhang et al. (2023)Indole-2-carboxylic acid derivativeHIV Integrase Inhibition0.13 μM
Liu et al. (2023)Indole derivativeAntimicrobial against S. aureusNot specified
Researchgate StudyVarious IndolesAntiproliferative in cancer cellsIC50 < 4.1 nM

Q & A

Q. What synthetic strategies are effective for introducing bromo and ethyl substituents on the indole core of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid?

  • Methodological Answer : Sequential functionalization is typical:

Bromination : Electrophilic substitution at the 5-position using brominating agents (e.g., NBS or Br₂ in acetic acid).

Ethylation : Alkylation at the 7-position via Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura if pre-functionalized).

  • Key Considerations :
  • Use directing groups (e.g., carboxylic acid at C2) to regioselectively position substituents.
  • Protect reactive sites (e.g., NH of indole) during alkylation to avoid side reactions.
  • Reference : Similar strategies are employed in synthesizing 5-bromo-7-fluoro analogs .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
TechniqueKey Data PointsExample from Literature
¹H/¹³C NMR Chemical shifts for ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–3.0 ppm for CH₂), bromo-substituted aromatic protons (δ ~7.2–7.8 ppm)Ethyl and bromo groups confirmed via integration and coupling patterns .
LC/MS [M+H]⁺ peak at m/z matching molecular weight (e.g., 284.04 for C₁₁H₉BrNO₂). Retention time (e.g., 3.17 min under SMD-FA10-long conditions) .
TLC Rf values (e.g., 0.30 in 70:30 EtOAc/hexane) to monitor reaction progress .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer :
  • Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Compatibility : Avoid exposure to light, strong acids/bases, or reactive metals.
  • Reference : Stability protocols for structurally similar indoles emphasize moisture-free environments .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step reactions?

  • Methodological Answer :
  • Parameter Optimization :
ParameterImpactExample Adjustment
Solvent Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates .
Catalyst CuI or Pd catalysts improve coupling efficiency for ethylation .
Temperature Reflux (~120°C) accelerates reaction kinetics but may require stabilization of heat-sensitive intermediates .
  • Purification : Use flash chromatography (e.g., 70:30 EtOAc/hexane) or recrystallization (DMF/AcOH mixtures) .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :

Re-analysis : Repeat NMR/LC-MS under standardized conditions (deuterated solvent, calibrated equipment).

By-product Identification : Use HRMS (e.g., FAB-HRMS as in ) to detect impurities.

Cross-validation : Compare with synthetic intermediates (e.g., confirm ethylation completeness via TLC ).

Q. What methodologies assess the environmental impact of this compound in absence of ecotoxicological data?

  • Methodological Answer :
  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 5-bromo-7-fluoro analogs ).
  • Experimental Testing :
  • Biodegradation : OECD 301 (aqueous aerobic) or 307 (soil) tests.
  • Ecotoxicology : Daphnia magna acute toxicity assays.
  • Computational Modeling : EPI Suite to predict persistence, bioaccumulation .

Data Contradiction and Safety

Q. How to address discrepancies between theoretical and observed LC/MS m/z values?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Confirm bromine’s isotopic signature (¹⁹Br:⁸¹Br ≈ 1:1).
  • Adduct Formation : Check for [M+Na]⁺ or [M-H]⁻ peaks.
  • Degradation : Analyze aged samples for hydrolysis (e.g., loss of ethyl group) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, face shields, and NIOSH-approved respirators (e.g., P95 for particulates) .
  • Engineering Controls : Fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
  • Waste Disposal : Incinerate via licensed facilities to prevent environmental release .

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